molecular formula C9H13NO2 B1206822 3-hydroxy-2-methyl-1-propylpyridin-4-one CAS No. 30652-13-2

3-hydroxy-2-methyl-1-propylpyridin-4-one

Cat. No.: B1206822
CAS No.: 30652-13-2
M. Wt: 167.2 g/mol
InChI Key: BFUSTCYJXIZANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methyl-1-propylpyridin-4-one is a pyridinone derivative characterized by a hydroxyl group at position 3, a methyl group at position 2, and a propyl chain at position 1 of the pyridinone ring. This structure confers unique physicochemical properties, including metal-chelating capabilities due to the hydroxyl and ketone functional groups. Such compounds are often explored for pharmaceutical applications, particularly in treating iron overload disorders, as well as in industrial catalysis due to their redox activity .

Preparation Methods

Synthesis from Maltol and Propylamine

The most widely reported method involves the direct reaction of maltol (1a ) with excess propylamine under reflux conditions in aqueous or alcoholic media . Maltol’s 3-hydroxyl and 4-keto groups facilitate nucleophilic substitution at the 1-position, forming the target compound (2c ) via a single-step aminolysis reaction.

Standard Procedure

A mixture of maltol (12.6 g, 0.1 mol) and propylamine (24.9 mL, 0.3 mol) in distilled water (100 mL) is refluxed at 110–120°C for 24 hours . The reaction progress is monitored by thin-layer chromatography (TLC). After cooling, activated charcoal (2 g) is added to adsorb impurities, and the mixture is filtered. The filtrate is evaporated under reduced pressure to yield a brown residue, which is recrystallized from hot acetone to obtain 2c as a white powder.

Yield : 20% (3.4 g) .
Melting Point : 208–209°C (lit. 206–207°C) .

Mechanistic Insights

The reaction proceeds via initial deprotonation of maltol’s hydroxyl group under basic conditions, followed by nucleophilic attack by propylamine at the 1-position. The keto-enol tautomerism of maltol stabilizes intermediates, enabling ring expansion to the pyridinone structure .

Optimization Strategies for Improved Yields

Solvent and Temperature Effects

Lower yields in aqueous media (20%) are attributed to competing side reactions, such as O-alkylation of the hydroxyl group . Switching to polar aprotic solvents like dimethylformamide (DMF) or ethanol increases yields to 30–40% by minimizing undesired pathways .

Protecting Group Approach

To prevent O-alkylation, maltol’s 3-hydroxyl group is protected using benzyl chloride prior to amination :

  • Benzylation : Maltol is treated with benzyl chloride in alkaline conditions to form 3-(benzyloxy)-2-methyl-4H-pyran-4-one.

  • Amination : The protected maltol reacts with propylamine in refluxing ethanol, yielding 1-propyl-3-(benzyloxy)-2-methylpyridin-4-one.

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 2c with a 70% overall yield .

Alternative Synthetic Routes

Hofmann Degradation of Nicotinic Acid Derivatives

Dornow’s method involves Hofmann degradation of 2-methylnicotinic acid, but this route is less practical due to multistep synthesis and lower scalability .

Reductive Cyclization of Azido Compounds

A patent (EP0269258A2) describes reductive cyclization of 4-azido-3-hydroxybutyronitrile derivatives using hydrogen and Raney nickel, but this method is more suited for pyrrolidinols than pyridinones .

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr) : 3100–3300 cm⁻¹ (O-H stretch), 2964 cm⁻¹ (C-H aliphatic), 1624 cm⁻¹ (C=O), 1508 cm⁻¹ (C=C aromatic) .

  • ¹H NMR (CDCl₃) : δ 7.23 (d, J = 7.2 Hz, 1H, C5-H), 6.39 (d, J = 7.6 Hz, 1H, C6-H), 3.84 (t, J = 7.6 Hz, 2H, N1-CH₂), 2.41 (s, 3H, C2-CH₃), 1.74–1.83 (m, 2H, N1-CH₂CH₂), 0.99 (t, J = 7.2 Hz, 3H, CH₂CH₃) .

Comparative Yields Across Methods

MethodConditionsYield (%)Purity
Direct Aminolysis H₂O, reflux, 24 h2095%
Protected Aminolysis EtOH, H₂/Pd-C7099%
Dornow’s Method Multistep<1090%

Industrial-Scale Considerations

Cost and Scalability

The protecting group approach, while higher-yielding, requires additional steps and palladium catalysts, increasing production costs . Direct aminolysis remains preferred for small-scale synthesis due to simplicity.

Environmental Impact

Aqueous reactions align with green chemistry principles, whereas solvents like DMF necessitate recycling to minimize waste .

Chemical Reactions Analysis

3-hydroxy-2-methyl-1-propylpyridin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H13NO2
Molecular Weight : 167.20 g/mol
IUPAC Name : 3-hydroxy-2-methyl-1-propylpyridin-4-one
CAS Number : 30652-13-2

The compound features a pyridine ring with hydroxyl and ketone functional groups that contribute to its reactivity and biological activity.

Chemistry

This compound serves as a ligand in coordination chemistry , facilitating the formation of metal complexes. Its structure allows for the coordination with various metal ions, enhancing its utility in synthesizing new materials.

Biology

The compound has been extensively studied for its biological activities , particularly as an iron chelator . It forms stable complexes with iron ions, which can mitigate conditions associated with iron overload, such as hemochromatosis.

Medicine

In the medical field, this compound has shown promise in treating disorders related to iron metabolism:

  • Iron Overload Disorders : Clinical studies have demonstrated its efficacy in reducing excess iron levels comparable to desferrioxamine, a standard treatment for iron overload .

Industry

The compound is utilized in various industrial processes, particularly in the synthesis of other chemical compounds due to its versatile reactivity.

Iron Overload Treatment

A series of experiments conducted on iron-overloaded mice indicated that administration of this compound (both intraperitoneally and intragastrically) resulted in significant reductions in iron levels. The results were comparable to those obtained with desferrioxamine, suggesting that this compound could serve as an effective oral alternative for treating iron overload disorders .

Cancer Research

Research has explored the compound's potential anticancer properties. In vitro studies indicated that it could enhance the expression of mRNA levels for key regulatory genes involved in cellular stress responses under hypoxic conditions. This suggests a role in cancer therapy by modulating cellular responses to stress.

Oxidative Stress Reduction

In vitro experiments demonstrated that this compound significantly reduced oxidative stress markers across various cell types. This property highlights its potential as a protective agent against oxidative damage, which is implicated in numerous diseases.

Data Tables

Application AreaDescriptionReferences
ChemistryLigand in coordination chemistry
BiologyIron chelation; biological activity
MedicineTreatment for iron overload disorders
IndustrySynthesis of chemical compounds

Mechanism of Action

The primary mechanism of action of 3-hydroxy-2-methyl-1-propylpyridin-4-one involves its ability to chelate metal ions, particularly iron. The compound forms stable complexes with iron ions, which can be useful in treating conditions related to iron overload. The molecular targets include transferrin, ferritin, and haemosiderin, and the pathways involved are related to iron metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridinone Core

The position and nature of substituents significantly influence the properties of pyridinone derivatives. Below is a comparative analysis of 3-hydroxy-2-methyl-1-propylpyridin-4-one with its closest analogs:

Table 1: Structural and Inferred Property Comparison

Compound Name Substituent at Position 2 Substituent at Position 1 Molecular Weight (g/mol)* LogP* Chelation Capacity
This compound Methyl Propyl ~195.2 ~0.8 Moderate
2-Ethyl-3-hydroxy-1-propylpyridin-4-one Ethyl Propyl ~209.3 ~1.2 High
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (from ) Complex heterocyclic substituents Propyl-like chain ~465.5 ~2.5 Low (due to steric hindrance)

Key Findings:

Methyl vs. Ethyl at Position 2 :

  • The ethyl-substituted analog (2-ethyl-3-hydroxy-1-propylpyridin-4-one) exhibits higher lipophilicity (LogP ~1.2 vs. ~0.8) and enhanced metal-binding capacity compared to the methyl-substituted target compound. This is attributed to the electron-donating effect of the ethyl group, which stabilizes the deprotonated hydroxyl group during chelation .
  • However, the methyl group in the target compound may improve aqueous solubility, making it more suitable for drug formulations requiring systemic distribution.

Comparison with Pyrido[1,2-a]pyrimidin-4-one Derivatives (–2): Compounds like 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature fused pyridopyrimidinone cores with bulky substituents.

Biological Activity :

  • While 2-ethyl-3-hydroxy-1-propylpyridin-4-one (PEHP-1) is documented as a chelator in preclinical studies, the target compound’s methyl group may reduce cytotoxicity, as smaller alkyl chains are less likely to disrupt cellular membranes .

Biological Activity

3-Hydroxy-2-methyl-1-propylpyridin-4-one, also known as 1-Propyl-2-methyl-3-hydroxypyrid-4-one, is a compound with notable biological activities primarily attributed to its iron-chelating properties. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and research applications.

The primary mechanism of action for this compound involves its role as an iron chelator . By binding to Fe³⁺ ions, the compound forms stable complexes that are crucial in preventing the accumulation of excess iron in biological systems. This chelation process not only reduces oxidative stress but also influences various cellular processes.

Target Enzymes and Pathways

The compound primarily targets the cyclooxygenase enzyme , which is involved in the prostanoid synthesis pathway. Inhibition of this enzyme leads to decreased synthesis of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. This action has significant implications for cardiovascular health and disease management.

This compound exhibits several biochemical properties:

  • Iron Chelation : It effectively binds iron ions, preventing their participation in redox reactions that generate reactive oxygen species (ROS).
  • Cellular Effects : The compound has been shown to inhibit prostacyclin synthesis in vascular tissues, which can affect blood pressure regulation and platelet function.
  • Stability : Stability is influenced by environmental factors such as pH and temperature; it degrades more rapidly under acidic conditions.

Pharmacokinetics

As a small, water-soluble molecule, this compound can cross cell membranes through passive diffusion and active transport mechanisms. Its distribution within cells and tissues is mediated by specific transporters and binding proteins.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. Low to moderate doses have been shown to effectively reduce iron levels and oxidative stress without significant toxicity. For example, studies involving iron-overloaded mice demonstrated comparable iron excretion capabilities to desferrioxamine, a clinically available chelator, suggesting potential therapeutic applications for treating iron overload disorders.

Research Applications

This compound has applications across various fields:

  • Chemistry : Used as a ligand in coordination chemistry.
  • Biology : Investigated for its biological activities related to iron metabolism.
  • Medicine : Explored for therapeutic potential in conditions associated with iron overload.
  • Industry : Utilized in the synthesis of other chemical compounds.

Case Studies

Several studies have highlighted the compound's efficacy:

  • Iron Overload Treatment : In animal models, this compound was administered both intraperitoneally and intragastrically, showing effective reduction in iron levels comparable to desferrioxamine .
  • Cancer Research : The compound has been studied for its anticancer properties, particularly its ability to raise mRNA levels of key regulatory genes involved in cellular stress responses under hypoxic conditions .
  • Oxidative Stress Reduction : In vitro studies have demonstrated that this compound can significantly lower oxidative stress markers in various cell types, indicating its potential as a protective agent against oxidative damage .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-hydroxy-2-methyl-1-propylpyridin-4-one to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For example, refluxing in ethanol or dimethylformamide under inert atmospheres can minimize side reactions. Multi-step reactions often involve intermediates that must be purified via chromatography (e.g., silica gel) or recrystallization. Structural confirmation via NMR (¹H/¹³C) and IR spectroscopy is essential to verify purity and integrity . Yield optimization may also depend on stoichiometric ratios of reagents, particularly in coupling reactions involving boronic acids or palladium catalysts .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound and its derivatives?

Methodological Answer: High-resolution techniques such as ¹H/¹³C NMR spectroscopy are critical for confirming molecular structure, especially for distinguishing tautomeric forms or stereoisomers. Mass spectrometry (ESI-TOF) provides accurate molecular weight validation. HPLC with UV/Vis detection is recommended for purity assessment, particularly for identifying trace impurities (e.g., phosphonic acid derivatives or thiazolidinone byproducts) . X-ray crystallography, though resource-intensive, can resolve ambiguities in complex stereochemistry .

Q. How can researchers assess the thermal and photolytic stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include accelerated degradation experiments under controlled conditions (e.g., 40°C/75% relative humidity for thermal stability, UV light exposure for photolytic testing). Analytical methods like TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) quantify decomposition thresholds. HPLC monitoring over time identifies degradation products, such as oxidized or hydrolyzed derivatives. Stability-indicating methods must be validated per ICH guidelines .

Q. What strategies are effective in isolating and identifying synthetic byproducts or impurities in this compound?

Methodological Answer: Impurity profiling involves preparative chromatography (e.g., flash column or preparative HPLC) followed by structural elucidation via LC-MS/MS and NMR. Reference standards for common byproducts, such as thiazolidinone or pyridine derivatives, aid in identification . For trace impurities, hyphenated techniques like GC-MS or UPLC-Q-TOF provide high sensitivity. Reaction pathway analysis (e.g., monitoring intermediates via TLC) helps pinpoint impurity origins .

Q. How should researchers design experiments to evaluate the solubility and partitioning behavior of this compound in aqueous and organic phases?

Methodological Answer: Solubility studies use shake-flask methods with buffered solutions (pH 1–7.4) and organic solvents (e.g., ethanol, DMSO). Partition coefficients (logP) are determined via octanol-water partitioning assays. Advanced techniques like PAMPA (parallel artificial membrane permeability assay) predict bioavailability. Computational tools (e.g., COSMO-RS) model solubility parameters but require experimental validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism, dynamic exchange, or solvent effects. Variable-temperature NMR can detect slow-exchange tautomers. 2D NMR techniques (e.g., NOESY, HSQC) clarify through-space and through-bond correlations. IR spectroscopy combined with DFT (density functional theory) simulations assigns vibrational modes to specific functional groups. Cross-validation with X-ray crystallography is ideal for ambiguous cases .

Q. What computational approaches are suitable for predicting the biological interactions of this compound with target enzymes or receptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models ligand-receptor binding using crystal structures of target proteins (e.g., kinases or GPCRs). MD (molecular dynamics) simulations assess binding stability over time. QSAR (quantitative structure-activity relationship) models correlate structural features (e.g., logP, polar surface area) with activity data. These methods require experimental validation via in vitro assays (e.g., enzyme inhibition or cell-based studies) .

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound analogs?

Methodological Answer: Discrepancies may stem from metabolic instability, poor bioavailability, or off-target effects. Pharmacokinetic studies (e.g., plasma protein binding, microsomal stability assays) identify metabolic liabilities. Radiolabeled analogs track distribution and excretion in animal models. Proteomic profiling (e.g., affinity chromatography-MS) identifies unintended targets. Iterative optimization of lead compounds balances potency and ADME properties .

Q. What methodologies are recommended for studying the chelation behavior of this compound with metal ions in biological systems?

Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry. Spectrophotometric titrations (UV-Vis, fluorescence) monitor complex formation. X-ray absorption spectroscopy (XAS) elucidates coordination geometry. Competitive assays with EDTA or other chelators assess selectivity. Computational tools (e.g., molecular mechanics) predict metal-ligand interactions .

Q. How can researchers design robust protocols for scaling up the synthesis of this compound without compromising purity?

Methodological Answer: Scale-up requires transitioning from batch to continuous flow reactors to maintain temperature and mixing efficiency. Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, monitors reaction progress in real time. Quality-by-design (QbD) principles identify critical process parameters (CPPs) affecting purity. Final purification via crystallization must optimize solvent ratios and cooling rates to prevent polymorphism .

Properties

IUPAC Name

3-hydroxy-2-methyl-1-propylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(11)9(12)7(10)2/h4,6,12H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUSTCYJXIZANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184699
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30652-13-2
Record name 3-Hydroxy-2-methyl-1-propyl-4(1H)-pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30652-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyl-2-methyl-3-hydroxypyrid-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methyl-1-propyl-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
3-hydroxy-2-methyl-1-propylpyridin-4-one
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
3-hydroxy-2-methyl-1-propylpyridin-4-one
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
3-hydroxy-2-methyl-1-propylpyridin-4-one
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
3-hydroxy-2-methyl-1-propylpyridin-4-one
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
3-hydroxy-2-methyl-1-propylpyridin-4-one
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
3-hydroxy-2-methyl-1-propylpyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.